molecular formula C10H13ClN2O2 B13114467 2-Chloro-N,N-diethyl-6-nitroaniline

2-Chloro-N,N-diethyl-6-nitroaniline

Cat. No.: B13114467
M. Wt: 228.67 g/mol
InChI Key: DXSUBGFPNISEBV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-6-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, featuring a chloro group, two ethyl groups, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-6-nitroaniline typically involves the nitration of 2-chloro-N,N-diethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,N-diethyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-6-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-diethyl-6-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups, along with the diethylamino functionality, makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-N,N-diethyl-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)10-8(11)6-5-7-9(10)13(14)15/h5-7H,3-4H2,1-2H3

InChI Key

DXSUBGFPNISEBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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